4-[N-acetyl-3-(trifluoromethyl)anilino]butanoic acid
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Overview
Description
4-[N-acetyl-3-(trifluoromethyl)anilino]butanoic acid is an organic compound characterized by the presence of an aniline derivative with an acetyl group and a trifluoromethyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[N-acetyl-3-(trifluoromethyl)anilino]butanoic acid typically involves the acetylation of 3-(trifluoromethyl)aniline followed by a coupling reaction with butanoic acid. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable catalyst to facilitate the coupling reaction. The process may also involve purification steps such as recrystallization to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[N-acetyl-3-(trifluoromethyl)anilino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
4-[N-acetyl-3-(trifluoromethyl)anilino]butanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-[N-acetyl-3-(trifluoromethyl)anilino]butanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The acetyl and trifluoromethyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
4-nitro-3-(trifluoromethyl)aniline: Similar structure but with a nitro group instead of an acetyl group.
4-(acetyloxy)anilino]acetic acid: Similar backbone but with different functional groups.
Uniqueness
4-[N-acetyl-3-(trifluoromethyl)anilino]butanoic acid is unique due to the combination of its acetyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
30544-58-2 |
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Molecular Formula |
C13H14F3NO3 |
Molecular Weight |
289.25 g/mol |
IUPAC Name |
4-[N-acetyl-3-(trifluoromethyl)anilino]butanoic acid |
InChI |
InChI=1S/C13H14F3NO3/c1-9(18)17(7-3-6-12(19)20)11-5-2-4-10(8-11)13(14,15)16/h2,4-5,8H,3,6-7H2,1H3,(H,19,20) |
InChI Key |
BHYIIPMHZNLRTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CCCC(=O)O)C1=CC=CC(=C1)C(F)(F)F |
Origin of Product |
United States |
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